6-Methyl-N4-(pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine
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Overview
Description
6-Methyl-N4-(pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine is a heterocyclic compound that belongs to the thienopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thienopyrimidine derivatives, including 6-Methyl-N4-(pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine, typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-D]pyrimidin-4-ones . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene .
Industrial Production Methods
Industrial production methods for thienopyrimidine derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-N4-(pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, such as bromoalkanes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
6-Methyl-N4-(pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-N4-(pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes such as dihydrofolate reductase, leading to the disruption of nucleotide synthesis and cell proliferation . Additionally, its lipophilicity allows it to diffuse easily into cells, enhancing its bioavailability and efficacy .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-D]pyrimidin-4-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Thieno[3,4-B]pyridine Derivatives: These analogs have a different ring fusion pattern but also display diverse biological activities.
Uniqueness
6-Methyl-N4-(pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and pathways makes it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C12H18N4S |
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Molecular Weight |
250.37 g/mol |
IUPAC Name |
6-methyl-4-N-pentan-2-ylthieno[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H18N4S/c1-4-5-7(2)14-11-10-9(6-8(3)17-10)15-12(13)16-11/h6-7H,4-5H2,1-3H3,(H3,13,14,15,16) |
InChI Key |
IZTQTLHIXFFTSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1=NC(=NC2=C1SC(=C2)C)N |
Origin of Product |
United States |
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